molecular formula C12H20ClN B6278314 2-tert-butyl-N-ethylaniline hydrochloride CAS No. 2825007-14-3

2-tert-butyl-N-ethylaniline hydrochloride

Cat. No.: B6278314
CAS No.: 2825007-14-3
M. Wt: 213.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-N-ethylaniline hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is an organic compound with the molecular formula C12H19N·HCl and a molecular weight of 213.75 g/mol. This compound is typically found in a solid form and is known for its stability under standard conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-ethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-tert-butylaniline

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Organic solvent (e.g., toluene)

    Reaction Conditions: Reflux temperature for several hours

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-ethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

Scientific Research Applications

2-tert-butyl-N-ethylaniline hydrochloride has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-ethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butylaniline
  • N-ethylaniline
  • 2-tert-butyl-N-methylaniline

Uniqueness

2-tert-butyl-N-ethylaniline hydrochloride stands out due to its unique combination of the tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2825007-14-3

Molecular Formula

C12H20ClN

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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